molecular formula C12H18O2 B14748401 1-(Benzyloxy)pentan-2-OL CAS No. 831-93-6

1-(Benzyloxy)pentan-2-OL

Cat. No.: B14748401
CAS No.: 831-93-6
M. Wt: 194.27 g/mol
InChI Key: XNZZIEYDRTVMTQ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)pentan-2-OL is an organic compound with the molecular formula C12H18O2 It is a derivative of pentanol, where a benzyloxy group is attached to the second carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)pentan-2-OL can be synthesized through the reaction of pentane-1,5-diol with benzyl chloride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of the benzyloxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reaction. Optimization of reaction conditions, such as temperature and solvent choice, would be crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)pentan-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride is a typical reducing agent used in such reactions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Sodium hydride.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)pentan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)pentan-2-OL involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug-receptor interactions .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)pentan-2-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

831-93-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-phenylmethoxypentan-2-ol

InChI

InChI=1S/C12H18O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3

InChI Key

XNZZIEYDRTVMTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(COCC1=CC=CC=C1)O

Origin of Product

United States

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